![molecular formula C21H21N3O6 B2958282 (Z)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide CAS No. 898454-22-3](/img/structure/B2958282.png)
(Z)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide
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Description
(Z)-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-nitrophenyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as DNPA and is synthesized using a specific method.
Scientific Research Applications
Polymer Synthesis and Characterization
Acrylamide derivatives are extensively utilized in the synthesis of polymers with unique properties. For instance, studies have demonstrated the synthesis of UV cross-linkable polymers based on triazine and acrylamide derivatives. These polymers exhibit enhanced photocrosslinking rates and are characterized for their thermal stability and molecular weights, indicating potential applications in materials science and engineering for creating responsive materials with controlled properties (Suresh et al., 2016).
Controlled Radical Polymerization
Acrylamide derivatives are pivotal in the controlled radical polymerization processes, such as reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows the synthesis of polymers with defined molecular weights, narrow polydispersity, and specific architectures. Homopolymers of acrylamide derivatives containing amino acid moieties have been synthesized, showcasing the versatility of acrylamide derivatives in polymer chemistry for creating polymers with potential biomedical applications (Mori et al., 2005).
Tissue Engineering Applications
The development of thermoresponsive scaffolds for tissue engineering applications is another area where acrylamide derivatives have shown promise. Poly(N-isopropyl acrylamide)-based scaffolds with controlled porosity have been synthesized, which exhibit temperature-dependent properties suitable for cell culture and tissue engineering (Galperin et al., 2010).
Environmental and Catalysis Applications
Acrylamide derivatives have been explored for environmental applications, including the uptake of heavy metal ions from aqueous media. Hydrogels synthesized from acrylamide and its derivatives demonstrate the capacity for absorbing metal ions, which can then be converted into metal nanoparticles within the hydrogel matrix. These hybrid hydrogels show potential as catalysts for reducing pollutants in water, highlighting the environmental applications of acrylamide derivatives (Javed et al., 2018).
properties
IUPAC Name |
(Z)-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O6/c1-29-18-9-8-17(12-19(18)30-2)23-13-15(11-21(23)26)22-20(25)10-5-14-3-6-16(7-4-14)24(27)28/h3-10,12,15H,11,13H2,1-2H3,(H,22,25)/b10-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULWDBMHDRFXED-YHYXMXQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)/C=C\C3=CC=C(C=C3)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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